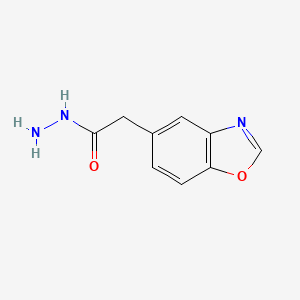

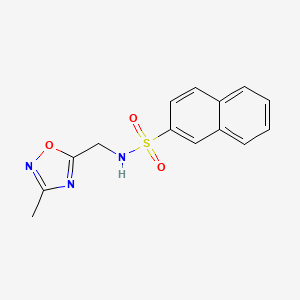

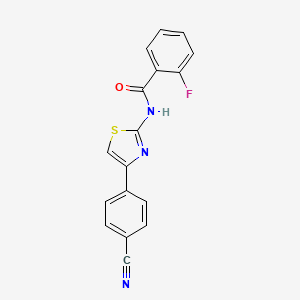

2-(1,3-Benzoxazol-5-yl)acetohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Charge Density Analysis

The molecular structure of a related compound, (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, has been studied through X-ray diffraction and quantum chemical calculations. This compound, which shares a similar benzoxazole core to 2-(1,3-Benzoxazol-5-yl)acetohydrazide, exhibits interesting dynamics due to the orientation of the benzoxazolone system and its substituent. The study identified five conformers and discussed the impact of intermolecular interactions, particularly a notable O-H...O hydrogen bond, which influences the charge distribution and molecular stacking in the solid state .

Synthesis Analysis

A novel series of derivatives, including 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide, were synthesized and characterized using various techniques such as NMR and X-ray crystallography. Although the core structure differs slightly from this compound, the methods and characterizations are relevant for understanding the synthesis and analysis of similar heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives has been extensively studied, as evidenced by the synthesis and characterization of novel 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles. These compounds were analyzed using IR, 1H-NMR, and mass spectrometry, providing insights into the structural aspects of benzoxazole-related molecules .

Chemical Reactions Analysis

The reactivity of benzoxazole derivatives can be inferred from the preparation of di-, tri-, and poly-(ethyleneglycol) esters of 2-benzoxazolon-3-yl-acetic acid. The esterification process and the resulting physicochemical properties highlight the chemical versatility of the benzoxazole moiety, which is also present in this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be complex, as shown by the study of 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one. This research included spectroscopic analysis and quantum chemical calculations, which are essential for understanding the properties of similar compounds like this compound .

Case Studies

Case studies involving benzoxazole derivatives, such as the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, provide valuable information on the synthesis and potential applications of these compounds. The described methodologies and characterizations are relevant for the study of this compound .

Another case study involves benzoxazol-5-yl acetic acid derivatives as heparanase inhibitors, showcasing the therapeutic potential of benzoxazole compounds. The pharmacological activities of these derivatives, including anti-angiogenic properties, are of particular interest for the development of new drugs .

科学的研究の応用

Synthesis and Evaluation of Anticancer Properties

2-(1,3-Benzoxazol-5-yl)acetohydrazide and its derivatives have been extensively researched for their potential anticancer properties. Fathima et al. (2022) developed a series of novel compounds using 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide. These compounds demonstrated appreciable antimicrobial, antioxidant activities, and over 70% cell viability in preliminary anticancer screenings. Molecular docking studies further supported their potential as anticancer agents (Fathima et al., 2022).

Salahuddin et al. (2014) synthesized derivatives of 1H-benzimidazol-1-yl]acetohydrazide, revealing compounds with moderate activity against breast cancer cell lines following in vitro anticancer evaluations (Salahuddin et al., 2014).

Antimicrobial Activity

The antimicrobial properties of benzoxazole derivatives, including those related to this compound, have been a significant focus of research. Karalı et al. (2004) synthesized a series of benzoxazole derivatives and tested their antimicrobial activity against various pathogens, finding some derivatives to demonstrate activity against specific bacterial strains (Karalı et al., 2004).

Vodela et al. (2013) designed novel 2-(5-substituted-[1,3,4]oxadiazol-2-yl)-benzoxazoles, which were synthesized and screened for antimicrobial activity against a range of Gram-positive and Gram-negative bacteria (Vodela et al., 2013).

Synthesis and Characterization

The synthesis and characterization of derivatives related to this compound are crucial for understanding their properties and potential applications. Al-Omran and El-Khair (2016) reported on the synthesis of novel derivatives of 2-(benzo[d]thiazol-2’-ylthio)acetohydrazide, contributing significantly to the crystallographic database of heterocyclic compounds (Al-Omran & El-Khair, 2016).

Safety and Hazards

将来の方向性

The future directions for the study of “2-(1,3-Benzoxazol-5-yl)acetohydrazide” could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicinal chemistry could be explored .

作用機序

Target of Action

Benzoxazole derivatives, a class of compounds to which this compound belongs, have been reported to exhibit a wide spectrum of pharmacological activities, suggesting they may interact with multiple targets .

Mode of Action

Benzoxazole derivatives have been reported to exhibit antibacterial, antifungal, and anticancer activities . The interaction of these compounds with their targets often results in the inhibition of essential biochemical processes, leading to the death of the pathogenic organisms or cancer cells .

Biochemical Pathways

Benzoxazole derivatives are known to interfere with several biochemical pathways, including those involved in bacterial cell wall synthesis, fungal cell membrane integrity, and cancer cell proliferation .

Result of Action

Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities, suggesting that they may lead to the death of pathogenic organisms or cancer cells .

特性

IUPAC Name |

2-(1,3-benzoxazol-5-yl)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c10-12-9(13)4-6-1-2-8-7(3-6)11-5-14-8/h1-3,5H,4,10H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLXUXSJPTXIDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CC(=O)NN)N=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4,5-dimethoxy-2-((4-phenylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3009528.png)

![1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine hydrochloride](/img/structure/B3009531.png)

![N-methylbicyclo[3.1.0]hexan-3-amine](/img/structure/B3009545.png)

![3-(2-(indolin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B3009549.png)